Ferric nitrate

Catalog No.
S579730
CAS No.
10421-48-4
M.F
Fe(NO3)3(H2O)9
FeN3O9
M. Wt
241.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric nitrate

CAS Number

10421-48-4

Product Name

Ferric nitrate

IUPAC Name

iron(3+);trinitrate

Molecular Formula

Fe(NO3)3(H2O)9
FeN3O9

Molecular Weight

241.86 g/mol

InChI

InChI=1S/Fe.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

VCJMYUPGQJHHFU-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3]

Synonyms

ferric nitrate, ferric nitrate hexahydrate, ferric nitrate iron salt, ferric nitrate nonahydrate, ferric nitrate octacosahydrate, ferric nitrate octapentacontahydrate, ferric nitrate octatriacontahydrate, ferric nitrate pentadecahydrate, ferric nitrate undecahydrate

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3]

Ferric nitrate, also known as iron(III) nitrate, is a chemical compound with the formula Fe(NO₃)₃. It typically exists as a nonahydrate, Fe(NO₃)₃·9H₂O, which appears as a pale violet or yellowish solid that is highly deliquescent, meaning it readily absorbs moisture from the air. This compound is highly soluble in water, forming acidic solutions due to the hydrolysis of ferric ions (Fe³⁺) . The presence of iron in the +3 oxidation state contributes to its properties as a strong oxidizing agent, making it valuable in various

Ferric nitrate is a corrosive and oxidizing agent. It can cause skin irritation, serious eye damage, and inhalation may irritate the respiratory system.

  • Safety Precautions: When handling ferric nitrate, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Avoid contact with skin and eyes, and do not ingest.

Precursor to other iron compounds:

Ferric nitrate is a valuable precursor for the synthesis of various iron compounds due to its ease of decomposition and removal of the nitrate group. It plays a crucial role in the preparation of:

  • Potassium ferrate (K2FeO4): This potent oxidizer finds applications in environmental remediation, water treatment, and disinfection .
  • Iron oxides: By neutralizing ferric nitrate solutions, various iron oxide nanoparticles can be obtained, which are extensively studied for their potential applications in catalysis, magnetic materials, and biomedicine .

Catalyst in organic synthesis:

Ferric nitrate can act as a catalyst for various organic reactions. For instance:

  • Clayfen: This reagent is prepared by impregnating clay minerals with ferric nitrate and exhibits oxidizing properties. Clayfen is employed in the oxidation of alcohols to aldehydes and thiols to disulfides .
  • Sodium amide synthesis: Ferric nitrate serves as a catalyst in the synthesis of sodium amide (NaNH2) from a solution of sodium in ammonia .

Source of iron and nitrate ions:

Ferric nitrate can be a convenient source of both iron (Fe3+) and nitrate (NO3-) ions for various research purposes.

  • Iron source in biological studies: Ferric nitrate can be used to study the role of iron in biological processes like enzyme function and iron metabolism in organisms .
  • Nitrate source for microorganisms: In specific growth media, ferric nitrate can provide the necessary nitrate source for the cultivation of certain microorganisms .

  • Oxidation Reactions: It can oxidize alcohols to aldehydes or ketones and facilitate oxidative coupling reactions, forming new carbon-carbon bonds .
  • Decomposition: Upon heating, ferric nitrate decomposes to yield iron(III) oxide and nitrogen oxides . The reaction can be summarized as:

    2 Fe NO3 3Fe2O3+6NO2+3O2\text{2 Fe NO}_3\text{ }_3\rightarrow \text{Fe}_2\text{O}_3+6\text{NO}_2+3\text{O}_2
  • Nitration: Ferric nitrate can nitrate aromatic compounds, introducing nitro groups (-NO₂), which are significant intermediates in pharmaceuticals and dyes .

Ferric nitrate can be synthesized through several methods:

  • Reaction of Iron with Nitric Acid: The most common method involves treating iron metal with nitric acid:

    Fe+4HNO3+7H2OFe NO3 39H2O+3NO\text{Fe}+4\text{HNO}_3+7\text{H}_2\text{O}\rightarrow \text{Fe NO}_3\text{ }_3·9\text{H}_2\text{O}+3\text{NO}
  • Hydrolysis of Iron(III) Salts: Ferric nitrate can also be produced by hydrolyzing iron(III) salts in aqueous solutions .

Ferric nitrate has diverse applications across various fields:

  • Nanomaterials Synthesis: It serves as a precursor for synthesizing iron oxide nanoparticles used in catalysis and biomedical imaging .
  • Organic Synthesis: Used as a catalyst in nitration and oxidation reactions, it plays a crucial role in producing pharmaceuticals and fine chemicals .
  • Etching Agent: In jewelry making and metalsmithing, ferric nitrate solutions are employed to etch silver and its alloys .
  • Environmental Remediation: Its ability to oxidize pollutants makes it useful in environmental applications .

Studies have shown that ferric nitrate can interact with various substrates and catalysts. For instance, it has been used alongside transition metal catalysts to enhance the rates of organic reactions . Additionally, research indicates that ferric ions can be reduced to ferrous ions in the presence of reducing agents like sodium thiosulfate .

Ferric nitrate shares similarities with several other iron compounds but has unique properties that distinguish it:

Compound NameFormulaKey Characteristics
Ferrous NitrateFe(NO₃)₂Contains iron in the +2 oxidation state; less stable than ferric nitrate.
Iron(III) ChlorideFeCl₃Strongly acidic; used in water treatment and catalysis.
Iron(III) SulfateFe₂(SO₄)₃Used in wastewater treatment; less soluble than ferric nitrate.
Iron(II) NitrateFe(NO₃)₂·xH₂OContains iron in the +2 oxidation state; less oxidizing than ferric nitrate.

Ferric nitrate's unique ability to act as a strong oxidizing agent while being highly soluble makes it particularly valuable in laboratory settings for various synthetic applications .

The study of ferric nitrate has evolved significantly since its early synthesis and characterization. Historically, ferric nitrate has been prepared by treating iron metal powder with nitric acid, a method that continues to be used today with various refinements. The compound gained early recognition in chemical laboratories as a useful iron salt that could be easily manipulated and transformed into other iron compounds. Its deliquescent nature and paramagnetic properties made it an interesting subject of study in early coordination chemistry investigations. Throughout the 20th century, researchers gradually explored its potential applications beyond basic chemistry, leading to its implementation in photography, wastewater treatment, and catalysis.

In photography, ferric nitrate played a role in alternative photographic processes, particularly in the Van Dyke Brown process, which relies on the photo-reduction of ferric ions rather than silver ions. This historical application demonstrates how early photographers utilized the compound's photosensitive properties to create distinctive brown-toned images. The process, developed following J.F.W. Herschel's research around 1840, became more widely adopted by the 1890s as a variation of the kallitype process.

Significance in Modern Chemical Research

In contemporary chemical research, ferric nitrate has emerged as a compound of substantial importance across multiple scientific disciplines. Its versatility as a catalyst has made it particularly valuable in organic synthesis. Recent studies have demonstrated its effectiveness as a bifunctional catalyst for dehydration and oxidative transformations, providing more environmentally friendly alternatives to traditional methods. The compound's ability to facilitate oxidation reactions makes it indispensable in producing various organic compounds, including dyes and pharmaceuticals.

In environmental science, ferric nitrate has proven crucial for water and wastewater treatment processes. It functions effectively as a coagulant for removing suspended particles from water and plays a vital role in controlling hydrogen sulfide in wastewater systems. This application addresses critical environmental concerns related to water quality and odor control in municipal infrastructure.

Application AreaFunctionMechanism
Organic SynthesisCatalyst for oxidation reactionsLewis acid for dehydration; nitrate ion as radical precursor
Wastewater TreatmentH₂S control agentChemical oxidation and precipitation; biofilm conditioning
Materials SciencePrecursor to iron compoundsThermal decomposition to form iron oxides
PhotographyComponent in alternative processesPhoto-reduction of ferric ions
Industrial ProcessingMordant, tanning agentForms coordination complexes with materials

Traditional Synthesis Methodologies

Traditional synthesis methodologies for ferric nitrate encompass well-established chemical approaches that have been refined over decades of industrial and laboratory practice. The most fundamental method involves the direct reaction of iron metal with nitric acid, producing ferric nitrate through oxidative dissolution [1] [3]. This classical approach follows the idealized equation: Fe + 4 HNO₃ + 7 H₂O → Fe(NO₃)₃(H₂O)₉ + NO, where iron metal powder reacts with concentrated or diluted nitric acid solutions [3] [5].

The concentrated nitric acid method represents the most widely employed traditional technique, wherein iron filings or powder are slowly added to a mixture of concentrated nitric acid and water [1] [5]. The reaction typically proceeds at temperatures ranging from 25 to 70 degrees Celsius, with reaction times of approximately one hour [1]. The process generates brown precipitates that gradually lighten in color as crystallization progresses, ultimately yielding ferric nitrate nonahydrate with typical yields of 75-90 percent [1] [5].

An alternative traditional approach utilizes diluted nitric acid solutions maintained at low temperatures, particularly below -10 degrees Celsius [13]. This method produces different hydration states of ferric nitrate, including the hexahydrate form Fe(NO₃)₃·6H₂O [13]. The extended reaction times of 2-7 days required for this method provide better control over the hydration state but significantly reduce production efficiency [13].

Iron oxide serves as another viable starting material in traditional synthesis protocols [7]. The reaction between iron oxide (Fe₂O₃) and nitric acid proceeds according to the equation: Fe₂O₃ + 6 HNO₃ → 2 Fe(NO₃)₃ + 3 H₂O [9]. This approach typically requires heating to temperatures of 50-60 degrees Celsius and yields ferric nitrate nonahydrate with recovery rates of 60-80 percent [9] [7].

MethodReaction Temperature (°C)Reaction TimeProduct FormTypical Yield (%)Key Advantages
Iron Metal + Nitric Acid (Concentrated)25-701 hourFe(NO₃)₃·9H₂O75-90Fast reaction, simple procedure
Iron Metal + Nitric Acid (Diluted)Below -10 to 702-7 daysFe(NO₃)₃·6H₂O or Fe(NO₃)₃·9H₂OVariableBetter control of hydration state
Iron Oxide + Nitric Acid50-60VariableFe(NO₃)₃·9H₂O60-80Uses iron oxide feedstock
Iron Metal + Cold Nitric AcidBelow -10ExtendedFe(NO₃)₃·9H₂OVariableProduces nonahydrate form

Advanced Preparation Approaches

Advanced preparation approaches for ferric nitrate synthesis incorporate modern techniques that enhance reaction kinetics, improve product quality, and enable precise control over particle characteristics. Microwave-assisted hydrothermal synthesis represents a significant advancement in ferric nitrate preparation, offering remarkable acceleration compared to conventional methods [27] [28]. Research demonstrates that microwave-hydrothermal approaches achieve synthesis rates 36 times faster than conventional hydrothermal methods under otherwise identical processing conditions [28].

The microwave-assisted methodology typically employs temperatures ranging from 180 to 250 degrees Celsius with reaction times reduced to 30 minutes to 2 hours [27] [15]. Large-scale microwave reactors with capacities up to 7 liters have been successfully implemented, demonstrating the scalability of this approach [27]. The technique produces well-defined, monodispersed iron oxide particles with crystallite sizes controllable within the range of 3.6 to 12.9 nanometers [15].

Solvothermal synthesis presents another advanced approach, utilizing high temperatures and pressures in non-aqueous solvents to promote controlled crystallization [17] [10]. Ferric nitrate nonahydrate serves as a low-cost iron source in ethanol-based solvothermal processes, with typical reaction conditions of 180 degrees Celsius for 16 hours under autogenous pressure [10] [17]. This method enables precise morphological control and produces materials with enhanced crystallinity compared to traditional synthesis routes [17].

Sol-gel methodology provides exceptional control over particle size distribution and morphology [16] [4]. The technique involves hydrolysis and condensation of ferric nitrate in aqueous or organic solvents, followed by controlled gelation and thermal treatment [16]. Sol-gel processes typically operate at temperatures of 60-100 degrees Celsius with reaction times ranging from 2 to 24 hours [16]. The method produces uniform particle distributions with sizes controllable between 25 and 50 nanometers through careful manipulation of processing parameters [16].

Electrochemical synthesis approaches offer room-temperature processing capabilities and precise control over oxidation states [6] [14]. These methods utilize electrochemical reactors where iron-containing solutions undergo controlled oxidation to produce ferric nitrate reagents [6]. The electrochemical approach particularly benefits industrial applications by enabling continuous production and reducing energy consumption compared to thermal methods [6].

TechniqueTemperature Range (°C)Pressure ConditionsReaction TimeParticle Size ControlKey Benefits
Microwave-Assisted Hydrothermal180-250Autogenous30 minutes - 2 hoursExcellent (3.6-12.9 nm)36x faster than conventional
Solvothermal Synthesis180Autogenous16 hoursGoodControlled morphology
Sol-Gel Method60-100Atmospheric2-24 hoursGood (25-50 nm)Uniform particle distribution
Electrochemical SynthesisRoom TemperatureAtmosphericVariableLimitedRoom temperature operation
Hydrothermal Process130-250Elevated10 minutes - 6 hoursGoodCrystalline products

Green Synthesis Protocols

Green synthesis protocols for ferric nitrate emphasize environmental sustainability, reduced energy consumption, and minimization of hazardous waste generation. Ultrasonic synthesis represents a prominent green approach that utilizes acoustic cavitation to enhance reaction kinetics while operating under mild conditions [29] [32]. The ultrasonic method typically requires processing times of only 3 to 20 minutes, significantly reducing energy consumption compared to conventional thermal methods [29].

The ultrasonic approach employs aqueous solutions of ferric nitrate and appropriate precipitating agents under controlled pH conditions ranging from 3 to 5 [29]. Research demonstrates that 10-minute sonication procedures can produce ferric nitrate-derived materials with specific surface areas exceeding 1000 square meters per gram [29]. The technique generates interconnected spherical nanoparticles with uniform microstructures and narrow micropore distributions below 10 angstroms [29].

Microwave-assisted wet chemistry protocols provide another environmentally benign synthesis route with minimal solvent requirements [31] [28]. These methods utilize melamine and ferric nitrate as precursors in green, facile microwave-assisted processes [31]. Processing times are reduced to as little as 3 minutes while maintaining excellent control over product morphology and crystallinity [28].

Aqueous sol-gel approaches eliminate organic solvents entirely, relying solely on water-based systems for ferric nitrate synthesis [16] [24]. The method employs ferric nitrate and sodium bicarbonate as precursors in purely aqueous media [16]. Precipitation occurs through controlled pH adjustment using environmentally benign bases, followed by washing with distilled water to remove ionic impurities [24]. The process operates at moderate temperatures below 100 degrees Celsius and produces high-purity ferric nitrate with minimal environmental impact [16].

Mechanochemical synthesis represents an emerging green approach that eliminates solvent requirements entirely [30]. This method utilizes mechanical force through ball milling to drive chemical transformations under ambient conditions [30]. Ferric nitrate serves as both a reactant and catalyst in mechanochemical processes, enabling selective synthesis with high functional group tolerance [30]. Processing times typically range from 30 to 60 minutes, and the method operates under solvent-free conditions with minimal energy input [30].

Green ApproachEnergy RequirementsSolvent UsageProcessing TimeEnvironmental ImpactProduct Quality
Ultrasonic SynthesisLow (Ultrasonic)Aqueous3-20 minutesLowHigh purity
Microwave-Assisted Wet ChemistryModerate (Microwave)Minimal3 minutesLowControlled morphology
Aqueous Sol-GelLowWater-basedHoursVery LowUniform
Ambient Temperature PrecipitationVery LowWater onlyVariableMinimalVariable
Mechanochemical SynthesisMechanical EnergySolvent-free60 minutesMinimalHigh selectivity

Industrial-Scale Production Strategies

Industrial-scale production strategies for ferric nitrate encompass comprehensive process engineering approaches designed to achieve high throughput, consistent quality, and economic viability. Large-scale manufacturing typically employs continuous or semi-batch reactor systems with volumes ranging from 5 to 1000 liters [11] [37]. The industrial process fundamentally relies on the controlled reaction between iron metal feedstock and nitric acid solutions under carefully monitored conditions [37] [39].

The standard industrial methodology involves dissolving iron metal in nitric acid solutions with specific gravities of approximately 1.3, maintained through controlled dilution with water [37]. Operating temperatures are maintained between 25 and 70 degrees Celsius to ensure optimal reaction rates while preventing excessive heat generation [37] [11]. Residence times typically range from 1 to 4 hours, depending on reactor design and desired conversion efficiency [11].

Critical process control parameters include heat removal capacity to manage the exothermic nature of the iron-nitric acid reaction [11]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to maintain isothermal conditions [39]. The iron feedstock typically consists of high-purity metal powder or chips with controlled particle size distributions to ensure uniform reaction kinetics [37] [11].

Nitric acid concentration represents another crucial parameter, typically maintained between 40 and 68 percent to optimize reaction stoichiometry while minimizing corrosion issues [11] [37]. Production rates in industrial facilities commonly range from 0.1 to 10 kilograms per hour, depending on reactor scale and process configuration [11]. Quality specifications vary from technical grade to analytical reagent grade, with corresponding adjustments in purification requirements [11].

The industrial process incorporates advanced safety considerations due to the generation of nitrogen oxides as reaction byproducts [37] [39]. Specialized gas handling systems capture and process these emissions, often converting them back to nitric acid for recycling [39]. Process optimization focuses on maximizing iron utilization while minimizing waste generation and environmental impact [37].

Recent innovations in industrial ferric nitrate production include the development of processes that utilize copper raffinate solutions as iron sources [6]. This approach provides environmental benefits by recycling industrial waste streams while producing high-quality ferric nitrate reagents [6]. The method incorporates electrochemical oxidation steps to convert iron(II) to iron(III) species before nitrate complex formation [6].

ParameterTypical RangeCritical Control Factor
Reactor Volume5-1000 LHeat removal capacity
Operating Temperature25-70°CReaction control
Pressure RangeAtmospheric to 5 barSafety considerations
Residence Time1-4 hoursComplete conversion
Iron SourceIron metal powder/chipsPurity and particle size
Nitric Acid Concentration40-68% HNO₃Stoichiometry control
Production Rate0.1-10 kg/hReactor design
Quality GradeTechnical to ACS gradePurification efficiency

Purification and Quality Control Methodologies

Purification and quality control methodologies for ferric nitrate encompass comprehensive analytical and separation techniques designed to achieve specified purity levels and ensure consistent product quality. Recrystallization represents the most widely employed purification method, utilizing the differential solubility of ferric nitrate and its impurities in various solvent systems [23] [33].

Aqueous recrystallization procedures typically achieve purity levels of 90 to 95 percent through controlled dissolution and crystallization cycles [23]. The process involves dissolving crude ferric nitrate in minimal amounts of distilled water, followed by filtration to remove insoluble impurities [33]. Controlled cooling promotes selective crystallization of high-purity ferric nitrate while retaining impurities in the mother liquor [23]. However, recovery yields are typically limited to 29-70 percent due to product losses during multiple crystallization steps [23].

Recrystallization from concentrated nitric acid solutions provides superior purification efficiency, achieving purity levels of 95 to 99.5 percent with recovery yields approaching 90 percent [23]. This method utilizes a 10:1 mixture of concentrated nitric acid and water as the crystallization medium [23]. The enhanced solubility characteristics in this medium enable more efficient separation of metallic impurities, particularly manganese and chromium [23]. Crystallization temperatures are maintained at 15 degrees Celsius or below to optimize recovery while maintaining high purity [23].

Spectroscopic analysis methods provide comprehensive quality control capabilities for ferric nitrate characterization [22] [35]. Fourier transform infrared spectroscopy enables identification of functional groups and detection of organic impurities [24]. X-ray diffraction analysis confirms crystalline structure and phase purity [24]. Ultraviolet-visible spectroscopy facilitates quantitative determination of iron content and oxidation state verification [35].

Thermal analysis techniques, including thermogravimetric analysis and differential thermal analysis, provide detailed information about thermal stability and decomposition characteristics [24] [34]. These methods enable determination of hydration state and detection of thermal decomposition products [34]. Mass spectrometry coupled with thermal analysis provides molecular-level identification of decomposition products and impurities [34].

Chromatographic methods offer high-resolution separation and quantitative analysis of trace impurities [20] [25]. Ion chromatography enables determination of anionic impurities, while atomic absorption spectroscopy provides precise quantification of metallic contaminants [25]. High-performance liquid chromatography can separate and quantify organic impurities when present [20].

Elemental analysis techniques, including inductively coupled plasma spectroscopy, provide comprehensive determination of metallic impurities at parts-per-million levels [22] [25]. These methods are essential for producing analytical reagent grade ferric nitrate with specified purity levels [22]. Certificate of analysis documentation typically accompanies commercial ferric nitrate products, providing detailed compositional information and quality assurance data [25].

MethodPurity Achieved (%)Recovery Yield (%)Key AdvantageLimitations
Recrystallization (Aqueous)90-9529-70Simple procedureLow yield
Recrystallization (Nitric Acid)95-99.590High recovery and purityRequires concentrated acid
Combined Ferrous-Chloride Method95-9830Removes specific impuritiesComplex procedure
Spectroscopic AnalysisAnalyticalN/AQuantitative analysisEquipment dependent
Thermal AnalysisAnalyticalN/AThermal stability dataSample consumption
Chromatographic MethodsAnalyticalN/ATrace impurity detectionExpensive equipment

The implementation of quality control protocols encompasses multiple analytical checkpoints throughout the production process [21] [26]. Raw material specifications ensure that iron feedstock and nitric acid meet required purity standards [22]. In-process monitoring includes regular sampling and analysis of reaction intermediates to verify conversion efficiency and detect process deviations [21]. Final product testing involves comprehensive analysis of chemical composition, physical properties, and performance characteristics [26].

Physical Description

Ferric nitrate appears as a violet crystalline solid. Noncombustible but it will accelerate the burning of combustible materials. If large quantities are involved in the fire or the combustible material is finely divided an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used for dyeing and tanning, in chemical analysis, and in medicine.
PelletsLargeCrystals, Liquid

Density

1.7 at 68 °F (USCG, 1999)

Melting Point

117 °F (USCG, 1999)

UNII

N8H8402XOB

Related CAS

7782-61-8 (nonahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 2250 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2250 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2243 of 2250 companies with hazard statement code(s):;
H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10421-48-4

Associated Chemicals

Ferric nitrate nonahydrate;7782-61-8
Ferric nitrate hexahydrate;13476-08-9

Wikipedia

Iron(III) nitrate
Ferric nitrate

Methods of Manufacturing

Action of concentrated nitric acid on scrap iron or iron oxide and crystallizing. /Ferric nitrate nonahydrate/

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Nitric acid, iron(3+) salt (3:1): ACTIVE

Analytic Laboratory Methods

Method 418D: Chromotropic Acid Method. Nitrate reacts with one mole of chromotropic acid to form a yellow reaction product with maximum absorbance at 410 nm. The maximum color develops within 10 min and is stable for 24 hr. The method is recommended for the concn range 0.1 to 5 mg nitrate ion-nitrogen/l. A synthetic sample containing 1.00 mg nitrate ion-nitrogen/l was analyzed by 5 laboratories with a relative standard deviation of 8% and relative error of 3%. /Nitrate/
EPA Method 9200: Applicable to the analysis of ground water, drinking, surface, and saline waters, and domestic and industrial wastes. Modification can be made to remove or correct for turbidity, color, salinity, or dissolved organic compounds in the sample. The applicable range of concentration is 0.1 to 2 mg nitrate-nitrogen/l of sample. Twenty-seven analysts in fifteen laboratories analyzed natural-water samples containing increments (as nitrogen, nitrate) of 0.16, 0.19, 0.08, and 1.24 mg/l with the precision as the standard deviation of 0.092, 0.083, 0.245, and 0.214.
Method 418C: Reduction Method. This method uses commercially available cadmium granules treated with copper sulfate to form a copper coating. The nitrite produced is determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)-ethylenediamine to form a highly colored azo dye that is measured colorimetrically. The applicable range of this method is 0.01 to 1.0 mg nitrate-nitrogen/l. The method is especially recommended for nitrate levels below 0.1 mg nitrogen/l where other methods lack adequate sensitivity. /Nitrate/

Dates

Modify: 2023-08-15

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